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Compound of Interest

Compound Name: (+)-Vincadifformine

Cat. No.: B1212815 Get Quote

A Comparative Guide to the Total Synthesis of
(+)-Vincadifformine
For researchers and professionals in the fields of organic chemistry and drug development, the

total synthesis of complex natural products like (+)-Vincadifformine presents a significant

challenge and a platform for innovative synthetic strategies. This guide provides an objective

comparison of various total synthesis routes developed for (+)-Vincadifformine, focusing on

key performance metrics, detailed experimental methodologies, and visual representations of

the synthetic pathways.

Comparison of Key Performance Metrics
The efficiency and practicality of a total synthesis are paramount. The following table

summarizes the quantitative data for several notable total syntheses of Vincadifformine,

offering a clear comparison of their overall yield, number of steps, starting materials, and

stereochemical control.
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Visualizing the Synthetic Pathways
To better understand the logical flow and key transformations in each synthesis, the following

diagrams, created using the DOT language, illustrate the strategic bond formations and

intermediate stages.

Wang et al. (2017) Divergent Asymmetric Synthesis
This route employs a convergent strategy to construct a key tricyclic intermediate, which then

undergoes a series of transformations to yield (+)-Vincadifformine and other related alkaloids.

Simple Starting Materials Tricyclic Ketone IntermediateSeveral Steps C-E Ring Formation
([4+2] Cycloaddition)

D Ring Assembly
(Pd/C Cascade)

A-B Ring Formation
(Fischer Indolization) (+)-Vincadifformine

Click to download full resolution via product page

Caption: Key stages in the divergent asymmetric total synthesis of (+)-Vincadifformine by

Wang et al.

Zheng et al. (2019) Asymmetric Mannich-Type Reaction
This approach hinges on a highly enantioselective Mannich-type reaction to establish the

crucial stereocenter early in the synthesis.

N-Boc Indole Aldimine
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Caption: The central role of the asymmetric Mannich-type reaction in the synthesis by Zheng et

al.

Zhao and Andrade (2013) Domino Michael/Mannich/N-
Alkylation Route
This elegant synthesis of the enantiomer, (-)-Vincadifformine, utilizes a domino reaction to

rapidly construct the core structure.

Indole-3-carboxaldehyde Derivative

Domino Michael/Mannich/N-Alkylation

(R)-N-tert-butanesulfinamide

Tetrahydrocarbazole Core Ring-Closing Metathesis (D-ring) (-)-VincadifformineFurther Steps

Click to download full resolution via product page

Caption: The domino reaction strategy for the synthesis of (-)-Vincadifformine by Zhao and

Andrade.

Cain et al. (2022) Cascade and Common Intermediate
Strategy
This route provides a concise synthesis of racemic (±)-Vincadifformine through a cascade

reaction leading to a versatile common intermediate.

N-Boc Tryptamine Suzuki-Miyaura/
Diels-Alder Cascade Common Intermediate 3 Steps (±)-Vincadifformine

Click to download full resolution via product page

Caption: The cascade and common intermediate approach for the synthesis of (±)-

Vincadifformine by Cain et al.
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Experimental Protocols for Key Experiments
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic

routes. Below are the protocols for the key transformations in the discussed syntheses,

extracted from the supporting information of the respective publications.

Wang et al. (2017): Stereoselective Intermolecular [4+2]
Cycloaddition
Procedure for the synthesis of the C-E ring system: To a solution of the dienophile (1.0 equiv) in

toluene (0.1 M) was added the chiral catalyst (0.1 equiv). The resulting mixture was stirred at

room temperature for 30 minutes. The diene (1.2 equiv) was then added, and the reaction

mixture was stirred at the indicated temperature for the specified time. Upon completion, the

reaction was quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was

extracted with ethyl acetate. The combined organic layers were washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was

purified by flash column chromatography on silica gel to afford the desired cycloaddition

product.

Zheng et al. (2019): Asymmetric Mannich-Type Reaction
Procedure for the catalytic asymmetric Mannich-type reaction: To a mixture of N-Boc indole

aldimine (0.1 mmol, 1.0 equiv) and the thiourea-phosphonium salt catalyst (0.01 mmol, 10

mol%) in toluene (1.0 mL) was added dimethyl ethylmalonate (0.12 mmol, 1.2 equiv) and

Cs₂CO₃ (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for 24

hours. After completion of the reaction, the mixture was directly purified by flash column

chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to give the desired

product.

Zhao and Andrade (2013): Domino Michael/Mannich/N-
Alkylation
Procedure for the domino reaction: To a solution of N-benzenesulfonyl-2-methylindole-3-

carboxaldehyde (1.0 equiv) and (R)-N-tert-butanesulfinamide (1.1 equiv) in THF (0.2 M) was

added Ti(OEt)₄ (2.0 equiv). The mixture was stirred at room temperature for 12 hours. The

solvent was then removed under reduced pressure, and the residue was azeotroped with
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toluene. The resulting crude N-sulfinylimine was dissolved in THF (0.1 M) and cooled to -78 °C.

LHMDS (1.0 M in THF, 2.2 equiv) was added dropwise, and the mixture was stirred for 1 hour.

A solution of the Michael acceptor (1.5 equiv) in THF was then added dropwise. After stirring for

2 hours at -78 °C, the reaction was quenched with saturated aqueous NH₄Cl solution and

warmed to room temperature. The aqueous layer was extracted with ethyl acetate, and the

combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and

concentrated. The residue was purified by flash column chromatography to yield the

tetrahydrocarbazole product.

Cain et al. (2022): Suzuki–Miyaura/Diels–Alder Cascade
Procedure for the cascade reaction: A mixture of the bromoindole (1.0 equiv), vinylboronic acid

pinacol ester (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv) in a mixture of

toluene, ethanol, and water (4:1:1, 0.1 M) was degassed and heated to 90 °C for 12 hours. The

reaction mixture was then cooled to room temperature, and the dienophile (3.0 equiv) was

added. The mixture was heated to 110 °C in a sealed tube for 24 hours. After cooling, the

mixture was diluted with water and extracted with ethyl acetate. The combined organic layers

were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced

pressure. The crude product was purified by flash column chromatography on silica gel to

afford the desired cascade product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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